N-ethyl-4-nitrobenzenesulfonamide
Overview
Description
N-ethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
N-Ethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is crucial for the synthesis of nucleic acids in bacteria, making it a vital target for antibacterial drugs .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of nucleic acids in bacteria and inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the drug prevents the production of nucleic acids, which are essential for bacterial growth and replication .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption, making it readily bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests it has moderate permeability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug disrupts the production of nucleic acids, thereby inhibiting bacterial replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and presence of other drugs can impact its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-ethyl-4-nitrobenzenesulfonamide can undergo reduction reactions to form N-ethyl-4-aminobenzenesulfonamide.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: N-ethyl-4-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-ethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound has been investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial strains, making it a candidate for further research in the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of other compounds makes it valuable in various manufacturing processes .
Comparison with Similar Compounds
N-methyl-4-nitrobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-4-aminobenzenesulfonamide: The reduced form of N-ethyl-4-nitrobenzenesulfonamide.
N-ethyl-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro group on the benzenesulfonamide structure. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-ethyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAWMBSCRFHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283199 | |
Record name | N-ethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-08-4 | |
Record name | 28860-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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